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Abstract

This technical guide provides a comprehensive structural analysis of 3,5-Dibromo-4-
nitropyridine, a halogenated and nitrated pyridine derivative of interest in synthetic and
medicinal chemistry. Due to the limited availability of direct experimental data for this specific
molecule, this document leverages a comparative analysis with structurally related compounds,
including 3,5-Dibromo-4-nitropyridine N-oxide and 3,5-Dibromo-4-methylpyridine. This guide
covers theoretical structural parameters, predicted spectroscopic characteristics, and detailed
experimental protocols relevant to its synthesis and characterization. The information is
intended to serve as a foundational resource for researchers working with this and similar
chemical entities.

Introduction

Substituted pyridines are fundamental scaffolds in a vast array of pharmaceuticals and
functional materials. The introduction of bromine atoms and a nitro group onto the pyridine ring,
as in 3,5-Dibromo-4-nitropyridine, significantly modulates its electronic properties and
reactivity, making it a potentially valuable intermediate for further chemical transformations. The
electron-withdrawing nature of the nitro group and the halogens activates the pyridine ring for
nucleophilic aromatic substitution, providing a versatile platform for the synthesis of more
complex molecules. This guide synthesizes available data to present a detailed structural and
analytical profile of 3,5-Dibromo-4-nitropyridine.
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Molecular Structure and Crystallography

Direct crystallographic data for 3,5-Dibromo-4-nitropyridine is not extensively reported in
publicly accessible databases. However, the crystal structure of the closely related compound,
3,5-Dibromo-4-methylpyridine, has been determined and provides valuable insights into the
expected molecular geometry and intermolecular interactions.

Predicted Molecular Geometry

The geometry of 3,5-Dibromo-4-nitropyridine is predicted to be planar, with the pyridine ring
forming the core. The C2-N1-C6 angle will be influenced by the nitrogen heteroatom. The nitro
group at the C4 position is expected to be coplanar with the pyridine ring to maximize
resonance stabilization. The bromine atoms at the C3 and C5 positions will induce significant
steric and electronic effects.

Comparative Crystallographic Data of 3,5-Dibromo-4-
methylpyridine

The crystal structure of 3,5-Dibromo-4-methylpyridine reveals key intermolecular interactions
that are likely to be present in the crystal lattice of 3,5-Dibromo-4-nitropyridine. In the crystal
of 3,5-Dibromo-4-methylpyridine, molecules are linked by Br---N and Br---Br interactions,
forming zigzag chains.[1] These chains are further linked by offset 1—1t stacking interactions.[1]
It is plausible that 3,5-Dibromo-4-nitropyridine would exhibit similar halogen bonding and m—
Tt stacking, with the potential for additional interactions involving the nitro group.

Table 1: Comparative Crystallographic Data

3,5-Dibromo-4- 3,5-Dibromo-4-
Parameter .. . - .

methylpyridine nitropyridine (Predicted)
Crystal System Orthorhombic Not Determined
Space Group Pnma Not Determined

) Br---N, Br---Br, offset -1t Halogen bonding (Br--*N, Br---

Intermolecular Interactions ) ]

stacking[1] 0), m—Tt stacking
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Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of
3,5-Dibromo-4-nitropyridine. While experimental spectra for this specific compound are not
readily available, predictions can be made based on the analysis of related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: Due to the symmetrical substitution pattern, the *H NMR spectrum of 3,5-Dibromo-4-
nitropyridine is expected to show a single sharp singlet for the chemically equivalent protons
at the C2 and C6 positions.[2] The strong electron-withdrawing effects of the two bromine
atoms and the nitro group would cause these protons to be significantly deshielded, resulting in
a downfield chemical shift.[2]

13C NMR: The 13C NMR spectrum is predicted to display three distinct signals corresponding to
the C2/C6, C3/C5, and C4 carbons. The C4 carbon, being attached to the nitro group, would be
the most deshielded. The C3/C5 carbons bonded to bromine would exhibit a chemical shift
influenced by the heavy atom effect. The C2/C6 carbons would also appear at a downfield
position due to the adjacent electron-withdrawing groups.[2]

Table 2: Predicted NMR Data for 3,5-Dibromo-4-nitropyridine

Predicted Chemical

Nucleus Position . Multiplicity
Shift (ppm)

1H H-2, H-6 Downfield Singlet

13C C-2,C-6 Downfield

13C C-3,C-5 Specific shift due to Br

13C C4 Significantly downfield

Infrared (IR) Spectroscopy

The IR spectrum of 3,5-Dibromo-4-nitropyridine would be characterized by several key
absorption bands. The aromatic C-H stretching vibrations are expected in the region of 3000-
3100 cm~1.[3] The C=C and C=N stretching vibrations of the pyridine ring would likely appear in
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the 1400-1600 cm~* range. The most prominent bands would be the asymmetric and
symmetric stretching vibrations of the nitro group (NO:2), typically observed around 1500-1560
cm~t and 1335-1370 cm™1, respectively. The C-Br stretching vibrations would be found at lower
frequencies, generally below 700 cm~1.

Table 3: Predicted Key IR Absorption Bands for 3,5-Dibromo-4-nitropyridine

Predicted Wavenumber

Functional Group Vibrational Mode

(cm™)
Aromatic C-H Stretching 3000 - 3100
Pyridine Ring C=C, C=N Stretching 1400 - 1600
Nitro (NO2) Asymmetric Stretching 1500 - 1560
Nitro (NO2) Symmetric Stretching 1335 - 1370
C-Br Stretching <700

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 3,5-Dibromo-4-nitropyridine. The
molecular ion peak [M]* would show a characteristic isotopic pattern due to the presence of
two bromine atoms (“°Br and 8!Br). This would result in a triplet of peaks for the molecular ion
(IM]*, [M+2]*, [M+4]*) with a relative intensity ratio of approximately 1:2:1.

Experimental Protocols
Synthesis of 3,5-Dibromo-4-nitropyridine

A plausible synthetic route to 3,5-Dibromo-4-nitropyridine involves the direct nitration of 3,5-
dibromopyridine. A related protocol is the nitration of 3,5-dibromopyridine-N-oxide to yield 3,5-
dibromo-4-nitropyridine-N-oxide.[2]

Workflow for the Synthesis of 3,5-Dibromo-4-nitropyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote

Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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